Cas no 2035511-28-3 (Potassium trifluoro(3,4,5-trimethylphenyl)boranuide)
Potassium trifluoro(3,4,5-trimethylphenyl)boranuide Chemical and Physical Properties
Names and Identifiers
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- EN300-27719153
- potassium trifluoro(3,4,5-trimethylphenyl)boranuide
- 2035511-28-3
- Potassium trifluoro(3,4,5-trimethylphenyl)boranuide
-
- Inchi: 1S/C9H11BF3.K/c1-6-4-9(10(11,12)13)5-7(2)8(6)3;/h4-5H,1-3H3;/q-1;+1
- InChI Key: RGBFXQAFBGDBMI-UHFFFAOYSA-N
- SMILES: [K+].F[B-](C1C=C(C)C(C)=C(C)C=1)(F)F
Computed Properties
- Exact Mass: 226.0542965g/mol
- Monoisotopic Mass: 226.0542965g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 171
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Potassium trifluoro(3,4,5-trimethylphenyl)boranuide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27719153-0.05g |
potassium trifluoro(3,4,5-trimethylphenyl)boranuide |
2035511-28-3 | 0.05g |
$756.0 | 2023-09-10 | ||
| Enamine | EN300-27719153-0.1g |
potassium trifluoro(3,4,5-trimethylphenyl)boranuide |
2035511-28-3 | 0.1g |
$792.0 | 2023-09-10 | ||
| Enamine | EN300-27719153-0.25g |
potassium trifluoro(3,4,5-trimethylphenyl)boranuide |
2035511-28-3 | 0.25g |
$828.0 | 2023-09-10 | ||
| Enamine | EN300-27719153-0.5g |
potassium trifluoro(3,4,5-trimethylphenyl)boranuide |
2035511-28-3 | 0.5g |
$864.0 | 2023-09-10 | ||
| Enamine | EN300-27719153-1.0g |
potassium trifluoro(3,4,5-trimethylphenyl)boranuide |
2035511-28-3 | 1.0g |
$914.0 | 2023-07-06 | ||
| Enamine | EN300-27719153-2.5g |
potassium trifluoro(3,4,5-trimethylphenyl)boranuide |
2035511-28-3 | 2.5g |
$1763.0 | 2023-09-10 | ||
| Enamine | EN300-27719153-5.0g |
potassium trifluoro(3,4,5-trimethylphenyl)boranuide |
2035511-28-3 | 5.0g |
$2650.0 | 2023-07-06 | ||
| Enamine | EN300-27719153-10.0g |
potassium trifluoro(3,4,5-trimethylphenyl)boranuide |
2035511-28-3 | 10.0g |
$3929.0 | 2023-07-06 | ||
| Enamine | EN300-27719153-1g |
potassium trifluoro(3,4,5-trimethylphenyl)boranuide |
2035511-28-3 | 1g |
$900.0 | 2023-09-10 | ||
| Enamine | EN300-27719153-5g |
potassium trifluoro(3,4,5-trimethylphenyl)boranuide |
2035511-28-3 | 5g |
$2608.0 | 2023-09-10 |
Potassium trifluoro(3,4,5-trimethylphenyl)boranuide Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on Potassium trifluoro(3,4,5-trimethylphenyl)boranuide
Comprehensive Overview of Potassium Trifluoro(3,4,5-trimethylphenyl)boranuide (CAS No. 2035511-28-3)
Potassium trifluoro(3,4,5-trimethylphenyl)boranuide (CAS No. 2035511-28-3) is a highly specialized organoboron compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound, often abbreviated as K[3,4,5-Me3C6H2BF3], belongs to the family of aryltrifluoroborate salts, which are widely used in organic synthesis, pharmaceuticals, and materials science. The increasing demand for boron-based reagents in cross-coupling reactions and catalytic processes has positioned this compound as a valuable tool for researchers and industrial chemists alike.
One of the most notable features of Potassium trifluoro(3,4,5-trimethylphenyl)boranuide is its stability and solubility in various solvents, making it an ideal candidate for Suzuki-Miyaura coupling reactions. These reactions are pivotal in the synthesis of biaryl compounds, which are foundational structures in many pharmaceutical intermediates and agrochemicals. Recent studies have highlighted the compound's efficiency in facilitating C-C bond formation, a critical step in the development of novel therapeutics and functional materials. As the pharmaceutical industry continues to explore green chemistry and sustainable practices, the role of aryltrifluoroborates like this one has become even more prominent.
In addition to its synthetic utility, Potassium trifluoro(3,4,5-trimethylphenyl)boranuide has also found applications in the field of material science. Its ability to act as a ligand precursor for transition metal catalysts has opened new avenues for designing advanced polymers and nanomaterials. Researchers are particularly interested in its potential for creating high-performance electronic materials, such as organic semiconductors and conductive polymers. This aligns with the growing trend of smart materials and flexible electronics, which are revolutionizing industries ranging from healthcare to renewable energy.
The compound's CAS No. 2035511-28-3 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Common queries include "synthesis of Potassium trifluoro(3,4,5-trimethylphenyl)boranuide," "applications of aryltrifluoroborate salts," and "mechanism of Suzuki coupling using boron reagents." These search trends underscore the compound's importance in modern chemistry and its potential to address challenges in drug discovery and material innovation.
From a safety and handling perspective, Potassium trifluoro(3,4,5-trimethylphenyl)boranuide is generally considered stable under standard laboratory conditions. However, as with all boron-containing compounds, proper precautions should be taken to avoid exposure and ensure safe disposal. The compound's compatibility with aqueous and organic media further enhances its practicality for large-scale industrial processes, where efficiency and environmental considerations are paramount.
Looking ahead, the demand for Potassium trifluoro(3,4,5-trimethylphenyl)boranuide is expected to grow, driven by advancements in catalytic chemistry and the expanding scope of organoboron compounds in synthetic applications. Its role in enabling atom-economical reactions and reducing waste aligns with the principles of sustainable chemistry, a key focus area for both academia and industry. As researchers continue to explore its potential, this compound is poised to play a pivotal role in shaping the future of chemical synthesis and material design.
In summary, Potassium trifluoro(3,4,5-trimethylphenyl)boranuide (CAS No. 2035511-28-3) represents a versatile and valuable reagent in contemporary chemistry. Its applications span from pharmaceutical development to advanced materials, making it a cornerstone of innovation in multiple scientific disciplines. As the scientific community continues to uncover new uses for this compound, its significance in both research and industrial settings is only set to increase.
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